2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
Brand Name:
Vulcanchem
CAS No.:
70838-71-0
VCID:
VC0047063
InChI:
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D
SMILES:
C1=CC=C(C=C1)C(C(=O)O)O
Molecular Formula:
C8H8O3
Molecular Weight:
157.18 g/mol
2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
CAS No.: 70838-71-0
Reference Standards
VCID: VC0047063
Molecular Formula: C8H8O3
Molecular Weight: 157.18 g/mol
CAS No. | 70838-71-0 |
---|---|
Product Name | 2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
Molecular Formula | C8H8O3 |
Molecular Weight | 157.18 g/mol |
IUPAC Name | 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
Standard InChI | InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D |
Standard InChIKey | IWYDHOAUDWTVEP-RALIUCGRSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)O)[2H])[2H] |
SMILES | C1=CC=C(C=C1)C(C(=O)O)O |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)O |
Synonyms | α-Hydroxy-benzene-d5-acetic Acid |
PubChem Compound | 15621037 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume